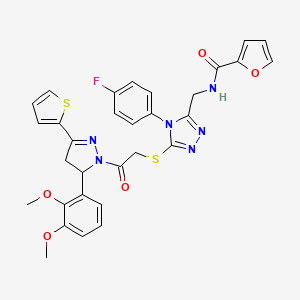
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C31H27FN6O5S2 and its molecular weight is 646.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C36H36N6O5S2
- Molecular Weight: 696.85 g/mol
- Key Functional Groups: Pyrazole, triazole, furan, thiophene
- LogP: 6.3684 (indicating high lipophilicity)
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Inhibition of EGFR : A related pyrazole derivative demonstrated an IC50 of 0.07 µM against EGFR, comparable to erlotinib .
- Cell Proliferation : Compounds in the same class have shown potent antiproliferative activity against MCF-7 breast cancer cells with IC50 values around 0.08 µM .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by its structural motifs:
- Cyclooxygenase Inhibition : Similar pyrazole derivatives have shown good binding affinity for cyclooxygenase enzymes, which are critical in the inflammatory response .
- HRBC Membrane Stabilization : Anti-inflammatory activity was assessed using human red blood cell membrane stabilization methods at various dosages (100 µg to 1000 µg), showing promising results .
Antifungal and Antibacterial Properties
N-containing heterocycles like triazoles are well-known for their antifungal and antibacterial activities:
- Antifungal Activity : Preliminary studies suggest that this compound may exhibit antifungal properties due to its structural similarities with known antifungal agents.
- Antibacterial Effects : The presence of multiple functional groups allows for interactions with bacterial cell membranes and enzymes, enhancing antibacterial efficacy.
The biological activity of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro - 1H-pyrazol - 1 - yl ) - 2 - oxoethyl ) thio ) - 4 - ( m - tolyl ) - 4H - 1 , 2 , 4 - triazol - 3 - yl ) methyl ) thiophene - 2 - carboxamide likely involves:
- Target Interaction : The compound may interact with specific enzymes or receptors due to its diverse functional groups .
- Non-Covalent Interactions : Hydrogen bonds and π–π stacking interactions contribute to the modulation of target protein activities .
Research Findings and Case Studies
A comprehensive review of literature reveals several studies focusing on similar compounds:
Propiedades
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O5S2/c1-41-24-7-3-6-21(29(24)42-2)23-16-22(26-9-5-15-44-26)36-38(23)28(39)18-45-31-35-34-27(17-33-30(40)25-8-4-14-43-25)37(31)20-12-10-19(32)11-13-20/h3-15,23H,16-18H2,1-2H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECOXSYREPJSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CO5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













